N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1210335-57-1
VCID: VC11967656
InChI: InChI=1S/C15H20N4O2S/c1-11-14(22-18-17-11)15(20)16-9-12-4-6-19(7-5-12)10-13-3-2-8-21-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,20)
SMILES: CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.4 g/mol

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1210335-57-1

Cat. No.: VC11967656

Molecular Formula: C15H20N4O2S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 1210335-57-1

Specification

CAS No. 1210335-57-1
Molecular Formula C15H20N4O2S
Molecular Weight 320.4 g/mol
IUPAC Name N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C15H20N4O2S/c1-11-14(22-18-17-11)15(20)16-9-12-4-6-19(7-5-12)10-13-3-2-8-21-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,20)
Standard InChI Key BJIMBWRGEJJWNP-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Canonical SMILES CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CO3

Introduction

Structural Overview and Chemical Identity

Molecular Architecture

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a piperidin-4-ylmethyl group, which is substituted at the 1-position with a furan-2-ylmethyl moiety. This arrangement creates a hybrid structure with both aromatic (furan, thiadiazole) and aliphatic (piperidine) components, enhancing its potential for target binding.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1210335-57-1
Molecular FormulaC15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}
Molecular Weight320.4 g/mol
IUPAC NameN-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of this compound typically follows a multi-step protocol:

  • Precursor Preparation: Benzo[c] thiadiazole-5-carboxylic acid derivatives are synthesized via cyclization reactions involving hydrazine and carbonyl precursors.

  • Acid Chloride Formation: The carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to generate the reactive acid chloride intermediate.

  • Amide Coupling: The acid chloride reacts with N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)amine under basic conditions (e.g., triethylamine) to yield the final carboxamide.

Industrial-Scale Optimization

Industrial production emphasizes green chemistry principles:

  • Continuous Flow Reactors: Enhance reaction efficiency and reduce waste.

  • Purification Techniques: Column chromatography and recrystallization achieve >95% purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Distinct signals include the furan methylene protons (δ\delta 4.5–5.0 ppm) and piperidine methylene groups (δ\delta 2.5–3.0 ppm).

  • 13C^{13}\text{C} NMR: The thiadiazole carbonyl carbon resonates at δ\delta 165–170 ppm, confirming carboxamide formation.

Mass Spectrometry (MS)

High-resolution MS (HRMS) verifies the molecular ion peak at m/zm/z 320.4, consistent with the molecular formula.

Infrared Spectroscopy (IR)

Key absorptions include the amide C=O stretch (\sim1670 cm1^{-1}) and aromatic C-S vibrations (\sim680 cm1^{-1}).

Biological Activities and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. The compound’s sulfur-nitrogen heterocycle disrupts microbial cell wall synthesis, while the furan moiety enhances membrane permeability.

Anti-Inflammatory Effects

The piperidine moiety may modulate cyclooxygenase (COX) pathways, reducing prostaglandin synthesis.

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